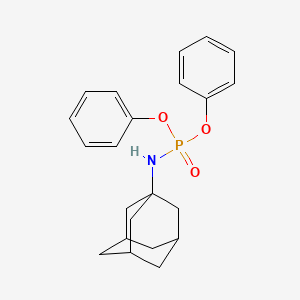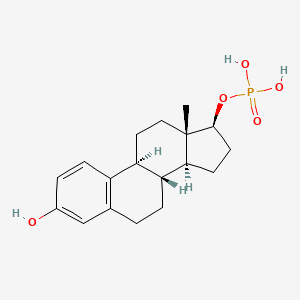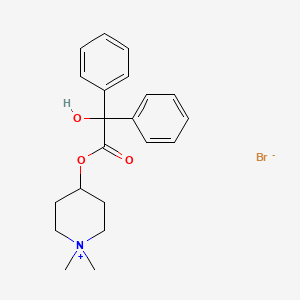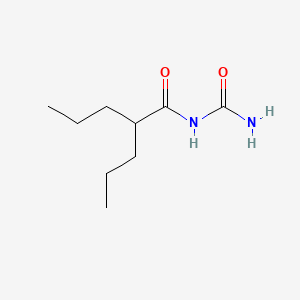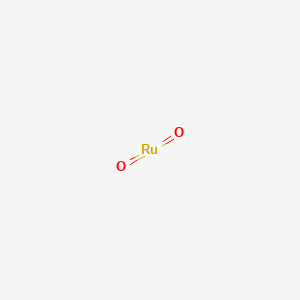
gamma-Terpineol
Descripción general
Descripción
Gamma-Terpineol, also known as 2-(4-Methyl-1-cyclohex-3-enyl)propan-2-ol , is a natural monoterpene alcohol. It is found in various essential oils and has a pleasant, floral, and woody aroma. This compound contributes to the fragrance of several plants, including cypress, pine, and eucalyptus .
Synthesis Analysis
Aplicaciones Científicas De Investigación
Flavors and Fragrances Industry
Gamma-Terpineol is a tertiary monoterpenoid alcohol that’s widely used in the flavors and fragrances industry due to its sensory properties . It’s present in different natural sources, but its production is mostly based on chemical hydration using α-pinene or turpentine .
Antioxidant Properties
Apart from its traditional use, gamma-Terpineol has been evaluated for its antioxidant properties . These properties make it a potential ingredient in health supplements and food products that aim to combat oxidative stress .
Anti-inflammatory Effects
Research has attributed anti-inflammatory effects to gamma-Terpineol . This makes it a potential ingredient in pharmaceutical products designed to alleviate inflammation .
Antiproliferative Effects
Gamma-Terpineol has been studied for its antiproliferative effects . This means it could potentially inhibit the growth of cells, particularly cancer cells .
Antimicrobial Properties
Gamma-Terpineol has been found to have antimicrobial properties . This makes it a potential ingredient in products designed to inhibit the growth of harmful microorganisms .
Analgesic Effects
Research has also attributed analgesic effects to gamma-Terpineol . This means it could potentially relieve pain, making it a potential ingredient in pain relief medications .
Mecanismo De Acción
Target of Action
Gamma-Terpineol, a naturally occurring monoterpene, has been found to interact with various targets, primarily bacteria. It has shown significant antibacterial activity against common foodborne pathogenic bacteria such as Escherichia coli O157:H7, Salmonella typhimurium, Listeria monocytogenes, and Staphylococcus aureus .
Mode of Action
The mode of action of gamma-Terpineol involves its interaction with the bacterial cell membrane. The hydroxyl group of gamma-Terpineol forms glycosidic bonds with carbohydrates and hydrogen bonds with PO2− and COO−, as revealed by infrared spectroscopy analysis . This interaction affects the membrane function, contributing to the bacteria’s death . It increases the membrane gelation and reduces the membrane fluidity .
Biochemical Pathways
Gamma-Terpineol affects the proton motive force and oxidative phosphorylation in bacteria . The disruption of proton motive force and the leakage of ATP result in a deficit of intracellular ATP . This compound is part of the terpenoid biosynthesis pathway, which involves the conversion of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) into various terpenoids .
Pharmacokinetics
For instance, alpha-Terpineol has shown good permeation properties across intestinal cells, and its bioavailability after intravenous and oral administration to rats was found to be significant .
Result of Action
The primary result of gamma-Terpineol’s action is the death of bacteria due to the disruption of their cell membrane function . It also has neuroprotective effects, as seen in rats with acute cerebral ischemia, where it reduced neurological deficits and cerebral infarction size . It mitigated pro-inflammatory and pro-apoptotic factors and increased anti-apoptotic factors in the cortex, hippocampus, and striatum .
Action Environment
Environmental factors can influence the action of gamma-Terpineol. For instance, the extraction process of gamma-Terpineol from plants can vary due to environmental factors, leading to differences in the compound’s profile . Additionally, the dermal absorption of similar compounds like alpha-Terpineol can be influenced by factors such as skin type, environmental conditions, and physicochemical activities .
Propiedades
IUPAC Name |
1-methyl-4-propan-2-ylidenecyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-8(2)9-4-6-10(3,11)7-5-9/h11H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRLDGQZIVUQTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1CCC(CC1)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060416 | |
| Record name | gamma-Terpineol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | gamma-Terpineol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036993 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
218.00 to 219.00 °C. @ 760.00 mm Hg | |
| Record name | gamma-Terpineol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036993 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
very slightly | |
| Record name | gamma-Terpineol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036993 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
586-81-2 | |
| Record name | γ-Terpineol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=586-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | gamma-Terpineol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanol, 1-methyl-4-(1-methylethylidene)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | gamma-Terpineol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-4-(1-methylethylidene)cyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.715 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .GAMMA.-TERPINEOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PH9U7XEWS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | gamma-Terpineol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036993 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
68 - 70 °C | |
| Record name | gamma-Terpineol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036993 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of gamma-terpineol in the context of plant essential oils and their applications?
A: Gamma-terpineol is a common constituent of various plant essential oils, often contributing to their characteristic aromas. For instance, research has identified gamma-terpineol as a significant component in the essential oils of Dysphania graveolens [], Thymus kotschyanus, and Thymus persicus []. These oils are known for their potent antimicrobial properties and are traditionally used against intestinal parasites []. In the case of Thymus species, the high concentration of aromatic compounds like carvacrol and thymol, along with gamma-terpineol, likely contributes to their strong antibacterial activity [].
Q2: How does gamma-terpineol contribute to the sensory characteristics of food products?
A: Gamma-terpineol is known for its pleasant, floral, and slightly woody aroma, making it a valuable fragrance compound in various applications. Research on the renowned "Dahongpao Mother Tree" tea (Camellia sinensis) highlighted the presence of gamma-terpineol, along with other aroma compounds, contributing to its stronger floral, fruity, green, and woody odor profile compared to its cuttings []. This finding suggests that gamma-terpineol plays a crucial role in shaping the unique sensory experience of this tea variety.
Q3: Are there any studies investigating the metabolic pathways of gamma-terpineol in microorganisms?
A: Yes, research has explored the bacterial catabolism of limonene, a monoterpene, which involves gamma-terpineol as an intermediate product. A study successfully cloned and expressed genes from Enterobacter cowanii 6L, demonstrating the microorganism's ability to utilize limonene []. The researchers identified four novel limonene hydroxylase enzymes that catalyzed the conversion of limonene to various products, including gamma-terpineol []. This finding provides valuable insights into the microbial degradation pathways of monoterpenes and the role of enzymes like limonene hydroxylase in producing compounds like gamma-terpineol.
Q4: Can you elaborate on the analytical techniques used to identify and quantify gamma-terpineol in complex mixtures?
A: Gas chromatography coupled with mass spectrometry (GC-MS) is widely employed to analyze and quantify gamma-terpineol in complex mixtures like essential oils and plant extracts. This technique separates volatile compounds based on their boiling points and identifies them based on their mass-to-charge ratios. Researchers utilized GC-MS to determine the chemical composition of Dysphania graveolens and Dysphania ambrosioides essential oils, revealing the presence and relative abundance of gamma-terpineol []. Similarly, GC-MS analysis was crucial in identifying and quantifying gamma-terpineol in the "Dahongpao Mother Tree" tea, contributing to the understanding of its distinct aroma profile [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




